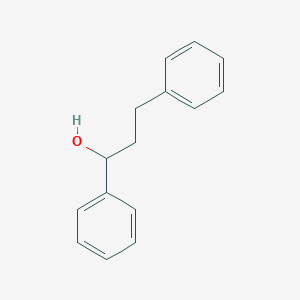

1,3-Diphenylpropan-1-ol

概述

描述

1,3-Diphenylpropan-1-ol is an organic compound with the chemical formula C15H16O. It is a colorless crystalline solid with a special aromatic odor. This compound is insoluble in water but soluble in many organic solvents such as ethers and alcohols . It is commonly used as an intermediate in organic chemical synthesis and has applications in pharmaceutical synthesis, flavor, and aroma industries .

准备方法

1,3-Diphenylpropan-1-ol can be synthesized through various methods. One commonly used method involves the condensation of benzaldehyde and acetone under acidic conditions, followed by a reduction reaction to obtain the target product . Another method involves the β-alkylation of 1-phenylethanol with benzyl alcohols under transition-metal-free conditions using t-BuONa as both a base and radical initiator . This method is efficient and environmentally friendly, producing the compound with excellent yield .

化学反应分析

1,3-Diphenylpropan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 1,3-diphenylpropan-1-one.

Reduction: It can be reduced to form 1,3-diphenylpropan-1-amine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Structure

Chemical Formula : C₁₅H₁₆O

Molecular Weight : 212.29 g/mol

CAS Number : 14097-24-6

IUPAC Name : 1,3-diphenylpropan-1-ol

The compound features two phenyl groups attached to a propanol backbone, which contributes to its reactivity and the ability to form various derivatives through oxidation, reduction, and substitution reactions .

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Heterocyclic Compounds : It is utilized as a precursor for synthesizing complex heterocycles, which are critical in pharmaceuticals.

- Production of Flavans : This compound is instrumental in the synthesis of flavans, which possess diverse biological activities including anti-inflammatory and antioxidant properties .

Table 1: Key Reactions Involving this compound

Biological Applications

Research has indicated that derivatives of this compound exhibit promising biological activities. Some notable applications include:

- Allosteric Modulation : Certain derivatives act as allosteric modulators of the α7 nicotinic acetylcholine receptor. These compounds have shown potential analgesic and antioxidant effects, making them candidates for therapeutic development .

- Precursor for Biologically Active Compounds : The compound is used to synthesize various unnatural compounds with potential pharmacological properties, including those that can influence neurological pathways .

Case Study: Flavan Synthesis

A study highlighted the synthesis of 7-methoxy-3′,4′-methylenedioxy flavan from this compound. This flavan derivative demonstrated significant biological activity and was isolated from Ageratum conyzoides, showcasing the compound's utility in natural product chemistry.

Industrial Applications

In addition to its scientific uses, this compound finds applications in the flavor and aroma industries. It is used to produce fragrances and flavoring agents due to its pleasant aromatic properties. The compound's ability to undergo various chemical transformations allows for the creation of tailored flavor profiles suitable for food and cosmetic products.

作用机制

The mechanism of action of 1,3-Diphenylpropan-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the phenyl rings. The hydroxyl group can undergo oxidation and reduction reactions, while the phenyl rings can participate in electrophilic aromatic substitution reactions . These reactions allow the compound to be used as an intermediate in the synthesis of more complex molecules.

相似化合物的比较

1,3-Diphenylpropan-1-ol can be compared with other similar compounds such as:

1,3-Diphenyl-2-propen-1-ol: This compound has a similar structure but contains a double bond between the second and third carbon atoms.

1,3-Diphenyl-2-propyn-1-ol: This compound contains a triple bond between the second and third carbon atoms.

1,3-Diphenyl-2-propanone: This compound has a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both the hydroxyl group and the phenyl rings, making it a versatile intermediate in organic synthesis.

生物活性

1,3-Diphenylpropan-1-ol, a compound with the molecular formula , has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

This compound is synthesized through several methods, including the reduction of corresponding ketones and using asymmetric synthesis catalysts like proline. The synthesis yields high-purity products suitable for further biological evaluation .

| Synthesis Method | Yield | Purity | Notes |

|---|---|---|---|

| Reduction of ketones | Up to 80% | >99% | Utilizes low-cost catalysts |

| Asymmetric synthesis | Varies | High | Efficient for producing optical isomers |

Anticancer Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study focused on breast cancer cells (MCF-7) demonstrated that derivatives of this compound could induce apoptosis and inhibit cell proliferation . The presence of phenyl rings enhances the compound's interaction with cellular targets, contributing to its anticancer properties.

Neuroprotective Properties

The compound has shown potential in preventing neurodegenerative diseases. Its ability to inhibit beta-secretase activity suggests a role in mitigating conditions like Alzheimer's disease . This mechanism is crucial as beta-secretase is involved in the formation of amyloid plaques characteristic of Alzheimer's pathology.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies reveal effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against MCF-7 cells. The results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutics. The compound's mechanism involved the induction of apoptosis via caspase activation and mitochondrial disruption .

Case Study 2: Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. These findings support the potential use of this compound in therapeutic strategies for neurodegenerative disorders .

属性

IUPAC Name |

1,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQODFKFKHCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-24-6 | |

| Record name | NSC69141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to 1,3-Diphenylpropan-1-ol highlighted in the research?

A1: The research papers discuss several synthetic approaches to this compound:

- One-Pot Jeffery-Heck Reaction and Reduction: This method utilizes allyl alcohols and iodoarenes as starting materials and employs a palladium catalyst for a sequential Jeffery-Heck reaction followed by a reduction step. [] This route is highlighted for its efficiency in synthesizing both 1,3-diphenylpropan-1-ols and 3-phenylpropan-1-ols.

- Enantioselective Reduction of 1,3-diphenylpropan-1-one: This approach uses chiral aluminum hydride reagents derived from hydroxy derivatives of levoglucosenone to reduce prochiral 1,3-diphenylpropan-1-one, resulting in enantiomerically enriched this compound. []

- Catalytic Hydrogenation of Benzalacetophenone Oxide: This method explores the influence of different catalysts, such as palladium, Raney nickel, and platinum oxide, on the hydrogenation of benzalacetophenone oxide. [] The choice of catalyst and reaction conditions impacts the selectivity towards different isomers of this compound.

- Transfer Hydrogenation of α,β-Unsaturated Ketones: This method uses rhodium-based catalysts like [Rh(cod)Cl]2 and Wilkinson's catalyst in ionic liquids to selectively reduce chalcone to 1,3-diphenylpropan-1-one. [, ] The choice of ionic liquid is critical for achieving the desired chemoselectivity.

Q2: Why is this compound considered a valuable synthetic intermediate?

A2: this compound serves as a versatile building block in organic synthesis for several reasons:

- Precursor to Biologically Active Compounds: It acts as a key intermediate in the synthesis of various unnatural compounds with potential biological activities. [] This includes its role as a precursor to flavans, a class of compounds with diverse pharmacological properties.

- Griffithane Natural Products: The dehydrated form of this compound, 1,3-diarylpropane, constitutes the core structure found in griffithane natural products isolated from Combretum griffithii stems. [] These natural products often exhibit interesting biological profiles.

Q3: How does the reaction environment, particularly ionic liquids, influence the synthesis of this compound?

A3: Research indicates that specific ionic liquids can dramatically alter the chemoselectivity of rhodium-catalyzed transfer hydrogenation reactions involving α,β-unsaturated ketones like chalcone. [, ] While reactions in conventional molecular solvents typically yield this compound as the final product, certain ionic liquids like [emim][BuSO4] and [emin][HeSO4] favor the formation of 1,3-diphenylpropan-1-one. This altered selectivity suggests an interaction between the chalcone carbonyl group and the ionic liquid, hindering its reduction.

Q4: What are the potential applications of this compound derivatives in medicinal chemistry?

A4: While the provided research focuses on synthetic aspects, the significance of this compound extends to its potential in medicinal chemistry:

- Flavan Synthesis: 1,3-Diphenylpropan-1-ols are important precursors to flavans. [] This is particularly relevant as flavans exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The research highlights the synthesis of 7-methoxy-3′,4′-methylenedioxy flavan, a natural product isolated from Ageratum conyzoides, and the formal synthesis of 4′-hydroxy-7-methoxy flavan, an anti-feedant compound from Lycoris radiata species.

- Conformationally Restricted 1,3-Aminoalcohol: A stereocontrolled route to synthesize (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol is described. [] This conformationally restricted 1,3-aminoalcohol, once resolved, could be a valuable tool in medicinal chemistry for studying structure-activity relationships and potentially developing new therapeutics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。